IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.
IRAK inhibitor 6
CAS No.: 1042672-97-8
Cat. No.: VC0530820
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1042672-97-8 |
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Molecular Formula | C20H20N4O3S |
Molecular Weight | 396.5 g/mol |
IUPAC Name | N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) |
Standard InChI Key | JQSRUVXPODZKAF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |
Canonical SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |
Appearance | Solid powder |
Introduction
Property | Value |
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Molecular Formula | C₂₀H₂₀N₄O₃S |
Molecular Weight | 396.46 g/mol |
CAS Number | 1042672-97-8 |
IC₅₀ for IRAK-4 | 0.16 μM |
Human Microsomal Stability | 20 μL/min/mg protein |
Mechanism of Action and Pharmacological Profile
IRAK inhibitor 6 functions as a selective inhibitor of IRAK-4, a serine/threonine kinase that plays a critical role in innate immune signaling pathways . IRAK-4 is essential for transducing signals downstream of the interleukin-1 receptor (IL-1R), interleukin-18 receptor (IL-18R), and various Toll-like receptors (TLRs), which collectively regulate inflammatory responses .
The compound exhibits potent inhibition of IRAK-4 with an IC₅₀ value of 0.16 μM . This level of potency positions it as a valuable tool for investigating IRAK-4-dependent signaling pathways and their contributions to inflammatory processes. By inhibiting IRAK-4, this compound effectively blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the production of inflammatory cytokines .
Studies have demonstrated that IRAK-4 inhibition can significantly attenuate the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in response to inflammatory stimuli such as lipopolysaccharide (LPS) . This cytokine modulation represents a key mechanism by which IRAK inhibitor 6 and related compounds may exert their anti-inflammatory effects.
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) analyses have provided valuable insights into the structural determinants of IRAK inhibitor 6's activity. A comprehensive QSAR model was developed using the genetic algorithm and multiple linear regression (GA-MLR) method to analyze a dataset of 65 amides and imidazo[1,2-α] pyridines, including IRAK inhibitor 6 .
The QSAR model incorporated various molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters . Through systematic analysis, researchers identified seven key variables that significantly influence IRAK-4 inhibitory activity . These findings have provided a rational framework for understanding structure-activity relationships among IRAK-4 inhibitors.
Key structural features that enhance the potency of IRAK inhibitor 6 include:
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Ortho-substitution on the phenyl ring with specific groups (chloro, methoxy, difluoromethoxy) significantly increases potency compared to unsubstituted analogs
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Nitrogen-linked substituents at the para position improve metabolic stability in human microsomes
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These structural modifications have additive effects, with IRAK inhibitor 6 demonstrating optimal configuration of these elements
The validation of the QSAR model through cross-validation, external test set validation, and Y-randomization techniques confirmed its predictive reliability, making it a valuable tool for the design and optimization of novel IRAK-4 inhibitors .
Comparative Analysis with Other IRAK Inhibitors
Several IRAK inhibitors have been developed, each with distinct properties and target specificities. Comparing IRAK inhibitor 6 with these other compounds provides valuable context for understanding its relative advantages and potential applications.
While PF-06650833 demonstrates higher potency than IRAK inhibitor 6, with an IC₅₀ of 2 nM compared to 0.16 μM, it has been withdrawn from commercial sale . The emergence of dual IRAK-1/4 inhibitors like HS-243 represents a different approach to targeting IRAK signaling pathways .
IRAK inhibitor 6 offers the advantage of selective IRAK-4 inhibition with favorable metabolic properties, positioning it as a valuable research tool and potential therapeutic candidate. The ongoing development of IRAK inhibitors like BAY1834845 (zabedosertib) and emavusertib further highlights the therapeutic potential of targeting IRAK signaling pathways .
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